D-Glucose-1-13C
Description
Rationale for Position-Specific 13C Labeling with D-Glucose-1-13C
The strategic placement of the ¹³C label at a specific position within the glucose molecule, as in D-Glucose-1-¹³C, offers distinct advantages for dissecting metabolic pathways. frontiersin.org The fate of the carbon-1 of glucose is highly dependent on the initial metabolic pathways it enters. For instance, in glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate (B1213749) molecules. In this process, the C1 of glucose becomes the carboxyl carbon of pyruvate. However, in the pentose (B10789219) phosphate (B84403) pathway (PPP), the C1 of glucose is lost as carbon dioxide (CO₂) in the early decarboxylation step. shimadzu.com
This differential fate allows researchers to quantify the relative flux of glucose through these two major pathways. By measuring the amount of ¹³C label incorporated into downstream metabolites or released as ¹³CO₂, one can determine the proportion of glucose that is being shunted into the PPP versus glycolysis. shimadzu.com This is particularly important as the PPP is a key source of NADPH, which is crucial for antioxidant defense and reductive biosynthesis, and also produces precursors for nucleotide synthesis. The ability to specifically track the C1 position provides a more nuanced understanding of metabolic regulation than using uniformly labeled glucose ([U-¹³C₆]glucose), where all six carbon atoms are labeled with ¹³C. mdpi.comfrontiersin.org
Historical Context and Evolution of this compound Applications in Systems Biology
The use of ¹³C-labeled substrates in metabolic research dates back to the early 1970s. One of the first studies using ¹³C magnetic resonance spectroscopy (MRS) to follow the metabolism of [1-¹³C]glucose in a living cell system was reported in 1972, highlighting the potential of this technique for in vivo metabolic studies. Initially, the application of these methods was limited by the sensitivity of the available analytical technologies like NMR and mass spectrometry. researchgate.net
Over the decades, significant advancements in these analytical platforms have made it possible to conduct detailed metabolic studies in a variety of biological systems, from cell cultures to whole organisms, including humans. researchgate.net The development of high-resolution mass spectrometers has been particularly instrumental, enabling the precise measurement of isotopolog distributions in a wide range of metabolites. springernature.comresearchgate.net
The application of D-Glucose-1-¹³C has evolved from simple pathway tracing to more complex metabolic flux analysis (MFA). creative-proteomics.comvanderbilt.edu MFA combines stable isotope tracing data with computational modeling to provide quantitative flux maps of cellular metabolism. creative-proteomics.com This systems-level approach has been crucial in understanding the metabolic phenotypes of various cell types and in identifying metabolic bottlenecks or dysregulations in diseases. For example, ¹³C-MFA studies have been instrumental in characterizing the metabolic shifts that occur in cancer cells, such as the Warburg effect, and in identifying potential therapeutic targets. researchgate.netd-nb.info The integration of stable isotope tracing with other 'omics' technologies, such as genomics, transcriptomics, and proteomics, continues to provide a more holistic understanding of cellular function and regulation.
Detailed Research Findings with this compound
The application of D-Glucose-1-¹³C has yielded significant insights into metabolic pathway utilization across different biological systems and conditions. Below are some key findings from research studies that have employed this specific isotopic tracer.
One of the primary applications of D-Glucose-1-¹³C is to distinguish between the metabolic flux through glycolysis and the pentose phosphate pathway (PPP).
| Biological System | Condition | Key Finding | Reference |
| Escherichia coli | Aerobic culture | By using a mixture of [1-¹³C]glucose and [U-¹³C]glucose, researchers were able to determine the split ratio of flux between glycolysis and the PPP. The ¹³C label from the C1 position is lost as CO₂ in the PPP, while it is retained in pyruvate through glycolysis. | shimadzu.com |
| Soil Microorganisms | Subzero temperatures | At +5°C, the high recovery of ¹³C in CO₂ from the C-1 position indicated the dominance of the pentose phosphate pathway. However, at subzero temperatures (-5°C and -20°C), there was a shift towards glycolysis, as evidenced by increased oxidation of the C-4 position of glucose. | frontiersin.org |
| Cultured Astrocytes | K+-induced depolarization | The metabolism of [1-¹³C]D-glucose was studied in cultured rat astrocytes. While lactate (B86563) was the major labeled metabolite released, K+-induced depolarization significantly increased the release of labeled succinate, suggesting alterations in TCA cycle activity linked to neuronal signaling. | nih.gov |
Table 1: Research Findings on Glycolysis vs. Pentose Phosphate Pathway Flux using this compound
The fate of the ¹³C label from D-Glucose-1-¹³C can also be traced into various downstream metabolites, providing a detailed picture of carbon flow through central carbon metabolism.
| Downstream Metabolite | Pathway Implication | Research Context | Reference |
| Pyruvate/Lactate | Glycolysis | In glycolysis, [1-¹³C]glucose is converted to [3-¹³C]pyruvate and subsequently [3-¹³C]lactate. Measuring the ¹³C enrichment in these molecules is a direct indicator of glycolytic flux. | nih.gov |
| CO₂ | Pentose Phosphate Pathway | The decarboxylation of 6-phosphogluconate in the PPP releases the C1 of glucose as CO₂. Measuring ¹³CO₂ production is a key method for quantifying PPP activity. | shimadzu.com |
| Glutamate (B1630785)/GABA | TCA Cycle & Neurotransmitter Synthesis | The ¹³C label can enter the TCA cycle via pyruvate dehydrogenase. Subsequent metabolism leads to labeled intermediates like α-ketoglutarate, which can be transaminated to form the neurotransmitter glutamate. Glutamate can be further converted to GABA. | researchgate.net |
| Ribose-5-phosphate (B1218738) | Pentose Phosphate Pathway | The non-oxidative branch of the PPP can retain the carbon skeleton of glucose. While the C1 is lost in the oxidative branch, understanding the labeling patterns in ribose-5-phosphate, a precursor for nucleotides, can provide further insights into PPP dynamics. | researchgate.net |
Table 2: Tracing the Carbon from this compound into Downstream Metabolites
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-USBRANDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484451 | |
| Record name | D-Glucose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40762-22-9 | |
| Record name | D-Glucose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Foundations for D Glucose 1 13c Tracer Studies
Principles of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical approach used to trace metabolic pathways and networks at the atomic level. researchgate.net The methodology involves introducing a substrate enriched with a stable isotope, such as D-Glucose-1-13C, into a biological system—be it cell cultures, tissues, or whole organisms. nih.gov The metabolic machinery of the system processes the labeled substrate, incorporating the heavy isotope into a variety of downstream metabolites.
By employing advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), SIRM tracks the fate of these stable isotopes as they move through metabolic transformations. researchgate.net This allows researchers to map the flow of atoms, quantify the activity of specific pathways (fluxes), and understand how these networks are altered by disease or therapeutic interventions. researchgate.netuky.edu The core strength of SIRM lies in its ability to provide a dynamic and detailed picture of cellular metabolism that goes beyond static measurements of metabolite concentrations. mdpi.com
Theoretical Framework of Carbon Isotope Distribution and Fate
The fundamental principle of isotopic tracing relies on the fact that isotopes of an element are chemically almost identical to their more abundant, lighter counterparts, meaning they are processed by enzymes in the same manner without significantly disturbing the biological system. humankinetics.com Carbon has two key stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. humankinetics.comresearchgate.net This low natural abundance allows the ¹³C introduced via a tracer to be distinguished from the background. humankinetics.com
When this compound is introduced, the ¹³C atom at the first carbon position acts as a label. As this glucose molecule enters glycolysis, it is converted to pyruvate (B1213749). The fate of the ¹³C label depends on the subsequent metabolic pathways. For instance, in the conversion of pyruvate to Acetyl-CoA by pyruvate dehydrogenase, the C1 of pyruvate (which originated from C3 and C4 of glucose, not C1) is lost as CO₂. However, the label from [1-13C]glucose is retained in other molecules. The specific position of the label in downstream products, known as positional isotopomers, provides crucial information. nih.govresearchgate.net For example, tracking the ¹³C from [1-¹³C]glucose can reveal the relative activities of the pentose (B10789219) phosphate (B84403) pathway versus glycolysis, as the C1 carbon is lost as ¹³CO₂ in the oxidative branch of the pentose phosphate pathway. frontiersin.org The distribution of mass isotopomers (molecules differing in the number of heavy isotopes they contain) is analyzed to quantify the contribution of the tracer to various metabolite pools. nih.gov
Isotopic Steady-State versus Dynamic Labeling Strategies in this compound Experiments
In this compound tracer experiments, two primary labeling strategies are employed: isotopic steady-state and dynamic (or non-stationary) labeling.
Isotopic Steady-State: This state is achieved when the rate of ¹³C incorporation into a metabolite pool equals the rate of its turnover, resulting in a constant isotopic enrichment over time. nih.gov The time required to reach this steady state varies significantly between different metabolic pathways. For example, intermediates in glycolysis may reach a steady state within minutes, while it can take several hours for the label to fully equilibrate within the tricarboxylic acid (TCA) cycle intermediates. nih.govnorthwestern.edu Analyses performed at isotopic steady-state provide valuable information on the relative metabolic fluxes through different pathways. frontiersin.org
Dynamic Labeling: This strategy involves collecting samples at multiple time points before isotopic steady-state is reached. frontiersin.org This approach, often referred to as isotopically non-stationary metabolic flux analysis (INST-MFA), captures the transient labeling patterns of metabolites. vanderbilt.edu Dynamic labeling is more experimentally demanding but provides a richer dataset that can be used to determine absolute flux rates, rather than just relative ones. frontiersin.org It is particularly useful for studying systems with slow labeling kinetics or large metabolite pools that delay the achievement of a steady state. frontiersin.orgvanderbilt.edu
| Feature | Isotopic Steady-State Labeling | Dynamic Labeling (Non-Stationary) |
| Definition | Isotopic enrichment in metabolites is constant over time. nih.gov | Isotopic enrichment is measured over a time course as it changes. frontiersin.org |
| Sampling | Single time point after equilibration. frontiersin.org | Multiple time points before equilibration. frontiersin.org |
| Data Output | Relative metabolic fluxes. frontiersin.org | Absolute metabolic fluxes. frontiersin.org |
| Complexity | Less demanding experimentally. | More demanding, requires time-course sampling. frontiersin.org |
| Application | Suitable for comparing pathway activities between different conditions. | Ideal for determining precise reaction rates and studying slow-labeling pathways. vanderbilt.edu |
Considerations for Optimal this compound Tracer Experimental Design
The successful implementation of tracer studies hinges on careful experimental design, from the administration of the tracer to the final preparation of samples for analysis.
The tracer-to-tracee ratio (TTR), which is the ratio of the labeled compound (e.g., [1-¹³C]glucose) to its unlabeled, naturally occurring counterpart, is a critical parameter. researchgate.net In many experimental settings, particularly following the ingestion of a meal, both the appearance of ingested glucose and the production of glucose by the body (endogenous glucose production, EGP) change rapidly. This creates a marked non-steady state in the TTR. physiology.org
To overcome this challenge and improve the accuracy of flux measurements, advanced protocols such as the triple-tracer approach have been developed. physiology.orgresearchgate.net In this method, in addition to the oral [1-¹³C]glucose tracer in a meal, two other glucose tracers are infused intravenously. The infusion rates are varied over time to mimic the anticipated appearance of the meal's glucose and the suppression of EGP. physiology.orgphysiology.org By minimizing fluctuations in the plasma TTRs, this approach makes the calculated flux rates less dependent on mathematical modeling assumptions and thus more accurate than conventional dual-tracer methods. physiology.orgresearchgate.net
Accurate interpretation of data from this compound studies requires correcting for two key factors: the natural abundance of stable isotopes and the isotopic purity of the tracer itself.
Natural Abundance: All carbon-containing metabolites naturally contain a small fraction (~1.1%) of ¹³C. researchgate.net When analyzing mass spectrometry data, this natural abundance can be mistaken for label incorporation from the tracer, leading to an overestimation of enrichment. uni-regensburg.de Therefore, a mathematical correction must be applied to the raw data to subtract the contribution of naturally occurring heavy isotopes. Omitting this correction can lead to significant errors and misinterpretation of metabolic fluxes. uni-regensburg.deresearchgate.net
Isotopic Impurity: The this compound tracer is never 100% pure; it will contain a small amount of unlabeled (¹²C) glucose and potentially other isotopologues. nih.govresearchgate.net While the effect of impurity is often marginal for high-purity tracers (e.g., 99% enrichment), it can become a significant source of error if the purity is lower. nih.gov This impurity effectively dilutes the tracer, and failure to account for it can distort the calculated labeling patterns and flux values. researchgate.net
Proper sample handling is critical to preserve the metabolic snapshot at the moment of collection. The primary goal is to immediately halt all enzymatic activity, a process known as quenching.
| Sample Type | Collection Procedure | Preparation Steps |
| Blood/Plasma | Collect blood into tubes containing an anticoagulant like K₂-EDTA. nih.gov | 1. Let stand briefly at room temperature, then place on ice. nih.gov 2. Centrifuge at low temperature (e.g., 3,500 x g for 15 min at 4°C) to separate plasma from cells. nih.gov 3. Immediately flash-freeze the separated plasma and cell pellets in liquid nitrogen. nih.gov |
| Tissues | Surgically resect the tissue and immediately freeze-clamp it using tools pre-chilled in liquid nitrogen. nih.govescholarship.org | 1. Pulverize the frozen tissue into a fine powder under liquid nitrogen to ensure homogeneity and halt metabolism. nih.gov 2. Extract metabolites using ice-cold solvents (e.g., 80% methanol). biorxiv.org |
| Cultured Cells | Quench metabolism rapidly by adding an ice-cold solution (e.g., 80% methanol) or by flash-freezing the entire culture plate in liquid nitrogen. biorxiv.org | 1. Scrape and collect the cell lysate. biorxiv.org 2. Perform metabolite extraction using appropriate cold solvent protocols. |
After collection and initial processing, all biological samples must be stored at ultra-low temperatures, typically -80°C or colder, to maintain their biochemical integrity until analysis. nih.govbiorxiv.org
Time-Resolved Sampling and Kinetic Analysis for Dynamic Fluxes
To capture the dynamic nature of metabolic networks, it is essential to move beyond steady-state analyses and measure how metabolic fluxes change over time. This is achieved through time-resolved sampling, a technique that involves collecting samples at multiple time points after the introduction of a ¹³C-labeled substrate like this compound. biorxiv.org By analyzing the isotopic enrichment in various metabolites at each time point, researchers can construct a dynamic picture of metabolic activity.
Kinetic analysis of this time-course data allows for the quantification of metabolic fluxes—the rates of conversion between metabolites in a pathway. creative-proteomics.com This approach is particularly valuable for understanding how cells respond to stimuli or perturbations. For instance, in studies of cancer metabolism, time-resolved analysis with this compound can reveal how cancer cells alter their glucose utilization in response to therapeutic agents.
The combination of pulse-chase experiments with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of ¹³C-labeled intermediates. This provides a detailed view of the flow of carbon through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. Unlabeled controls are run in parallel to differentiate between endogenous metabolites and those derived from the introduced tracer.
Advanced Analytical Techniques for ¹³C Isotope Detection
The detection and quantification of ¹³C isotopic enrichment in metabolites are central to tracer studies. Several advanced analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry being the most prominent. creative-proteomics.com While mass spectrometry offers high sensitivity, NMR provides detailed information about the specific position of the ¹³C label within a molecule, a critical advantage for elucidating complex metabolic transformations. creative-proteomics.comosu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Metabolism
NMR spectroscopy is a powerful, non-invasive technique that can distinguish between isotopes based on their nuclear spin properties. In the context of this compound studies, NMR allows for the direct observation of the ¹³C nucleus and its incorporation into various downstream metabolites.
Direct ¹³C NMR Spectroscopy for Metabolite Isotopomer Analysis
Direct ¹³C NMR spectroscopy is a fundamental technique for analyzing the distribution of ¹³C labels in metabolites. jneurosci.org By acquiring a ¹³C NMR spectrum, researchers can identify and quantify the different isotopomers—molecules that differ only in their isotopic composition—of a particular metabolite. jneurosci.org For example, after introducing this compound, the ¹³C label can appear at different carbon positions in metabolites like lactate (B86563) or glutamate (B1630785), depending on the metabolic pathways involved. Direct ¹³C NMR can resolve these different labeled positions, providing a detailed map of metabolic fluxes. jneurosci.org
The quantitative accuracy of this method allows for the determination of position-specific isotope analysis with high precision. researchgate.net This level of detail is crucial for distinguishing between different metabolic routes that may lead to the same end product.
Proton-Detected ¹³C NMR (¹H-¹³C Heteronuclear Single Quantum Coherence, HSQC) for Enhanced Sensitivity
While direct ¹³C NMR is highly informative, it can suffer from lower sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. To overcome this, proton-detected ¹³C NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed. uni-luebeck.de HSQC enhances sensitivity by detecting the ¹³C signals indirectly through the much more sensitive ¹H nuclei that are directly attached to them. eurisotop.com
This method provides a two-dimensional spectrum where one axis represents the ¹H chemical shift and the other represents the ¹³C chemical shift. This not only increases sensitivity but also helps to resolve overlapping signals in complex mixtures of metabolites. doi.org The enhanced sensitivity of HSQC makes it particularly useful for studying metabolism in systems with low metabolite concentrations or when only small sample volumes are available.
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS/MRSI)
A significant leap in the sensitivity of ¹³C NMR has been achieved through hyperpolarization techniques, which can increase the signal-to-noise ratio by several orders of magnitude. eurisotop.com This allows for the real-time, in vivo imaging of metabolic processes that were previously undetectable.
Dissolution Dynamic Nuclear Polarization (DNP) is a key method for hyperpolarizing ¹³C-labeled molecules. stanford.eduresearchgate.net The process involves cooling a sample containing the ¹³C-labeled substrate, such as [1-¹³C]pyruvate (a downstream metabolite of this compound), to very low temperatures (around 1 Kelvin) in a strong magnetic field. researchgate.netjove.com In the presence of a stable radical, microwave irradiation is used to transfer the high polarization of the electron spins of the radical to the ¹³C nuclear spins. stanford.eduresearchgate.net This results in a massive increase in the nuclear spin polarization, far beyond what is achievable at thermal equilibrium. stanford.edu
Once hyperpolarized, the frozen sample is rapidly dissolved in a hot solvent and can be injected for in vivo studies or analyzed in an NMR spectrometer. researchgate.netjove.com The enhanced polarization is temporary, so the metabolic conversion of the hyperpolarized substrate must be monitored in real-time. sigmaaldrich.com This technique has been instrumental in visualizing metabolic pathways, such as the conversion of pyruvate to lactate, in living organisms, providing unprecedented insights into normal and pathological metabolism. eurisotop.comsigmaaldrich.com
Research Findings Summary
| Technique | Application in this compound Studies | Key Findings |
| Time-Resolved Sampling and Kinetic Analysis | Tracking dynamic changes in metabolic fluxes after this compound administration. | Enables quantification of pathway rates and understanding of metabolic regulation in response to stimuli. creative-proteomics.combiorxiv.org |
| Direct ¹³C NMR Spectroscopy | Analysis of ¹³C isotopomer distribution in metabolites. | Provides detailed positional information of the ¹³C label, allowing for precise mapping of metabolic pathways. jneurosci.orgresearchgate.net |
| ¹H-¹³C HSQC | Enhanced sensitivity detection of ¹³C-labeled metabolites. | Overcomes the low sensitivity of direct ¹³C detection, useful for samples with low metabolite concentrations. uni-luebeck.deeurisotop.com |
| Hyperpolarized ¹³C MRS (d-DNP) | Real-time in vivo imaging of metabolic pathways. | Dramatically increases signal-to-noise, enabling non-invasive visualization of metabolic conversions in living systems. eurisotop.comstanford.eduresearchgate.net |
Applications in Real-time Monitoring of this compound Metabolic Fluxes
The ability to monitor metabolic fluxes in real-time provides invaluable insights into the dynamic nature of cellular responses to various stimuli or pathological conditions. While many tracer studies rely on endpoint analysis, techniques compatible with real-time monitoring are emerging. For instance, in vivo magnetic resonance spectroscopy (MRS) can be used to track the incorporation of ¹³C from labeled substrates into different metabolites over time, offering a non-invasive window into metabolism. sigmaaldrich.comnih.gov
In plant biology, real-time heat pulse flux monitoring systems have been developed to measure sap flow, which is related to nutrient transport, including that of glucose. researchgate.net Although not a direct measure of metabolic flux, it demonstrates the potential for real-time monitoring in biological systems. The integration of stable isotope labeling with such advanced analytical techniques is paving the way for a more comprehensive understanding of metabolic dynamics in living organisms. chemie-brunschwig.ch
Mass Spectrometry (MS)-Based Techniques for 13C Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that is central to metabolomics and metabolic flux analysis. ckisotopes.com When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the detection and quantification of a wide range of metabolites, including those labeled with ¹³C from this compound. ckisotopes.comeurisotop.com The high resolution and mass accuracy of modern mass spectrometers enable the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. eurisotop.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Derivatization and Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for the analysis of volatile and semi-volatile metabolites. profleader.cn For non-volatile compounds like glucose and its downstream metabolites (e.g., organic acids, amino acids), a chemical derivatization step is required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. uni.luresearchgate.net A common derivatization agent is N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens with a t-butyldimethylsilyl (TBDMS) group. uni.lu
Once derivatized, the metabolites can be separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of different isotopologues. By analyzing the mass isotopomer distribution (MID) of key metabolites, researchers can deduce the pathways through which the ¹³C from this compound has traveled. uni.lu
Table 1: Example of GC-MS based analysis of ¹³C incorporation from D-Glucose-1-¹³C
| Metabolite | Derivatization Agent | Analytical Platform | Key Finding |
| Citrate (B86180) | MTBSTFA | GC-MS | Measurement of ¹³C incorporation into citrate to study the citric acid cycle. uni.lu |
| Amino Acids | MTBSTFA | GC-MS | Analysis of ¹³C patterns in protein-bound amino acids to infer metabolic fluxes. creative-proteomics.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites, which are abundant in central carbon metabolism. ckisotopes.comuzh.ch Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation. ckisotopes.com Various LC techniques can be employed, including reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC). uzh.chmz-at.de HILIC is especially effective for separating highly polar compounds like sugars and sugar phosphates. mz-at.describd.com
LC-MS/MS (tandem mass spectrometry) is a powerful extension of LC-MS that provides enhanced selectivity and sensitivity. researchgate.netnih.govsemanticscholar.org In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a ¹³C-labeled metabolite) is selected and fragmented, and the resulting product ions are detected. This allows for the precise quantification of labeled compounds even in complex biological matrices. researchgate.netnih.govsemanticscholar.org
Table 2: LC-MS methods for D-Glucose-1-¹³C tracer studies
| LC Technique | Mass Spectrometry | Application |
| HILIC | MS/MS | Separation and quantification of polar metabolites like glycans. mz-at.describd.com |
| UPLC | MS/MS | Profiling of polar metabolites in central carbon metabolism. citeab.comuni-frankfurt.de |
| Capillary LC | MS | Comprehensive analysis of the metabolome and lipidome from small samples. uzh.ch |
High-Resolution Mass Spectrometry (HRMS) in Tracer Enrichment Determination from this compound
High-resolution mass spectrometry (HRMS) offers significant advantages for stable isotope tracer studies. sigmaaldrich.comscientificlabs.co.ukchemdad.com The ability of HRMS to measure mass with high accuracy allows for the unambiguous determination of the elemental composition of metabolites and the precise quantification of isotopic enrichment. sigmaaldrich.comscientificlabs.co.ukchemdad.com This is particularly crucial in complex biological samples where multiple compounds may have similar nominal masses.
HRMS is essential for distinguishing between different isotopologues, especially in dual or triple tracer experiments where multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used simultaneously. eurisotop.com The subtle mass differences between these isotopes can be resolved by HRMS, providing a more detailed picture of metabolic interactions. eurisotop.com For example, D-Glucose-1-¹³C can be used in conjunction with other labeled compounds to trace multiple pathways at once. sigmaaldrich.comscientificlabs.co.ukchemdad.com
Isotope Ratio Mass Spectrometry (IRMS) for Exhaled 13CO2 Analysis
Isotope ratio mass spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios. In the context of D-Glucose-1-¹³C tracer studies, IRMS is commonly used to analyze the isotopic enrichment of carbon dioxide (CO₂) in exhaled breath. This technique, often referred to as a ¹³C-breath test, provides a non-invasive way to assess whole-body substrate metabolism.
When D-Glucose-1-¹³C is metabolized through pathways like the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle, the labeled carbon at the C1 position is released as ¹³CO₂. This ¹³CO₂ enters the bicarbonate pool in the blood and is eventually expelled in the breath. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in exhaled air over time, researchers can determine the rate of glucose oxidation.
Computational Approaches and Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of intracellular metabolic reactions. profleader.cncreative-proteomics.com It is a powerful tool for understanding how cells respond to genetic or environmental perturbations. creative-proteomics.com The process of MFA involves several key steps:
Isotopic Labeling Experiment: Cells or organisms are cultured in the presence of a labeled substrate, such as D-Glucose-1-¹³C. nih.gov
Metabolite Analysis: The isotopic enrichment of key metabolites is measured using techniques like GC-MS, LC-MS, or NMR. creative-proteomics.comcreative-proteomics.com
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the relationships between metabolites and reactions.
Flux Calculation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured isotopic labeling patterns.
The choice of the ¹³C-labeled glucose isotopomer is critical for the successful application of MFA. creative-proteomics.com D-Glucose-1-¹³C is particularly useful for probing the pentose phosphate pathway and the TCA cycle, as the C1 carbon is readily lost as CO₂ in these pathways. By combining experimental data with computational modeling, MFA provides a quantitative and systems-level understanding of metabolism. creative-proteomics.comnih.gov
Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a methodology used to quantify in vivo metabolic pathway activity. nih.gov The core principle of 13C-MFA lies in the concept that the distribution of 13C atoms in metabolites is directly related to the metabolic fluxes. frontiersin.org When cells are cultured with a substrate labeled with 13C at a specific position, like [1-13C]glucose, the labeled carbon atom is transferred through a series of enzymatic reactions, resulting in specific labeling patterns in downstream metabolites. shimadzu.com
For example, when [1-13C]glucose enters the glycolytic pathway, it produces pyruvate with the 13C label at the third carbon position. researchgate.net In contrast, if the glucose is metabolized through the pentose phosphate pathway (PPP), the 13C at the first position is lost as CO2 during the decarboxylation step, leading to unlabeled pyruvate. shimadzu.com By measuring the isotopic composition of key metabolites, such as proteinogenic amino acids which are derived from central metabolic intermediates, researchers can infer the relative contributions of different pathways to their production. researchgate.net
The general workflow of a 13C-MFA experiment involves several key steps: sci-hub.se
Model Development: Construction of a biochemical reaction network model for the system under study. vanderbilt.edu
Tracer Selection: Choosing the appropriate 13C-labeled substrate, such as this compound, to maximize the information obtained for the fluxes of interest. vanderbilt.edud-nb.info
Labeling Experiment: Culturing cells with the labeled substrate until they reach a metabolic and isotopic steady state. researchgate.net
Sample Analysis: Harvesting the cells and measuring the 13C labeling patterns in metabolites, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comhumankinetics.com
Flux Estimation: Using computational algorithms to calculate the metabolic fluxes that best explain the experimentally measured labeling data. sci-hub.sevanderbilt.edu
Development of Compartmentalized Metabolic Network Models for this compound Data
In eukaryotic cells, metabolic pathways are often distributed across different subcellular compartments, such as the cytosol and mitochondria. This compartmentation is crucial for the regulation and function of metabolism. nih.gov Therefore, to accurately analyze data from this compound tracer studies in these systems, it is essential to develop compartmentalized metabolic network models. nih.govnsf.gov
These models explicitly account for the transport of metabolites between different compartments, allowing for a more precise estimation of fluxes. researchgate.net For instance, in brain metabolism studies, two-compartment models distinguishing between neurons and glial cells have been instrumental in understanding their distinct metabolic roles. researchgate.netnih.gov The infusion of [1-13C]glucose and analysis of the resulting labeling patterns in metabolites like glutamate and glutamine, which exist in both compartments, can reveal the rates of metabolic processes specific to each cell type. researchgate.netfrontiersin.org
The development of these models requires not only a detailed knowledge of the metabolic network but also information on the subcellular localization of enzymes and transporters. nih.gov The analysis of 13C isotopologue distributions in various metabolites, made possible by advanced analytical techniques, provides the necessary data to validate and refine these compartmentalized models. nih.gov
Algorithms and Software for Flux Estimation from 13C Labeling Data
The estimation of metabolic fluxes from 13C labeling data is a complex computational problem that requires specialized algorithms and software. helsinki.fi These tools take the measured isotopic labeling patterns and the defined metabolic network model as input to calculate the set of fluxes that best fits the experimental data. sci-hub.se
Stationary Flux Balancing Algorithms
The most common approach for 13C-MFA assumes that the biological system is at both a metabolic and isotopic steady state. nih.gov This means that the concentrations of metabolites and their isotopic labeling patterns are constant over time. nih.gov Under these conditions, stationary flux balancing algorithms are used to estimate the fluxes. frontiersin.org
These algorithms typically involve solving a non-linear optimization problem. helsinki.fi The objective is to minimize the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model for a given set of fluxes. nih.gov Various optimization techniques, such as evolutionary algorithms and simulated annealing, have been employed for this purpose. nih.govoup.com
Non-Stationary and Dynamic Flux Analysis Approaches
In many biological scenarios, such as during metabolic shifts or in response to environmental perturbations, the assumption of a steady state does not hold. For these situations, non-stationary and dynamic flux analysis approaches have been developed. creative-proteomics.com
Isotopically non-stationary MFA (INST-MFA) is applied to systems where the metabolic fluxes are constant, but the isotopic labeling is still in a transient phase. frontiersin.org This method requires solving a system of ordinary differential equations (ODEs) that describe the time-dependent changes in the labeling of metabolites. vanderbilt.edunih.gov
Dynamic MFA (DMFA) is a more advanced approach that can handle systems where both metabolic fluxes and metabolite concentrations are changing over time. creative-proteomics.com This method allows for the quantification of metabolic responses over time, providing a more detailed understanding of cellular dynamics.
Integration with Constraint-Based and Genome-Scale Metabolic Models
To enhance the predictive power of 13C-MFA, there is a growing trend to integrate it with constraint-based and genome-scale metabolic models (GSMMs). nsf.govosti.gov GSMMs are comprehensive representations of an organism's entire metabolic network, reconstructed from its genomic and biochemical information. mdpi.com
By incorporating 13C labeling data as additional constraints, the solution space of possible flux distributions in a GSMM can be significantly narrowed down. osti.gov This integration provides a more global and unbiased view of cellular metabolism compared to using smaller, core metabolic models. nsf.govmdpi.com While challenges remain in terms of computational complexity and the need for extensive data, the use of GSMMs in 13C-MFA has already demonstrated advantages in providing a more complete picture of metabolic pathway usage. mdpi.comosti.gov
Applications of D Glucose 1 13c in Elucidating Central Carbon Metabolism
Glycolytic Pathway Activity and Flux Partitioning
The glycolytic pathway, a fundamental process for energy production, involves the breakdown of glucose into pyruvate (B1213749). D-Glucose-1-13C is instrumental in dissecting the activity and regulation of this pathway.
Assessment of Glucose Uptake and Initial Glycolytic Steps
The rate of glucose uptake by cells is a critical control point in metabolism. nih.gov Techniques using labeled glucose analogs, including stable isotopes like this compound, allow for the determination of glucose uptake rates. nih.gov Once inside the cell, this compound is phosphorylated to glucose-6-phosphate and proceeds through glycolysis. The metabolism of [1-¹³C]glucose through glycolysis results in the formation of one molecule of unlabeled pyruvate and one molecule of [3-¹³C]pyruvate. researchgate.netresearchgate.net This specific labeling pattern is a direct consequence of the cleavage of the six-carbon glucose molecule into two three-carbon molecules.
Characterization of Pyruvate Fate, Lactate (B86563) Production, and Intermediary Metabolite Dynamics
Pyruvate stands at a crucial metabolic crossroads, with several potential fates. pnas.org It can be converted to lactate, a process that is particularly prominent in cancer cells (the Warburg effect), or it can enter the mitochondria to fuel the TCA cycle. pnas.orgnih.govnih.gov The use of this compound allows researchers to trace the origin of lactate and other metabolites. For example, the detection of [3-¹³C]lactate confirms its production from exogenous glucose that has passed through glycolysis. nih.govresearchgate.net This is a valuable tool for studying lactate dynamics, especially in the brain and in cancerous tissues. nih.govnih.gov
| Metabolite | Expected Labeling from Glycolysis | Significance |
|---|---|---|
| Pyruvate | [3-13C]pyruvate and unlabeled pyruvate (1:1 ratio) | Indicates flux through the glycolytic pathway. researchgate.netshimadzu.com |
| Lactate | [3-13C]lactate | Measures the rate of lactate production from glucose. nih.gov |
| Alanine (B10760859) | [3-13C]alanine | Reflects pyruvate conversion to alanine. nih.gov |
Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation Insights
The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy. This compound provides a means to trace the entry and metabolism of glucose-derived carbon within this vital pathway.
Tracing this compound-Derived Carbon into TCA Cycle Intermediates
When [3-¹³C]pyruvate, derived from this compound, enters the mitochondria, it is converted to [2-¹³C]acetyl-CoA by the enzyme pyruvate dehydrogenase. researchgate.netfrontiersin.org This labeled acetyl-CoA then condenses with unlabeled oxaloacetate to form [2-¹³C]citrate, marking the entry of the labeled carbon into the TCA cycle. researchgate.netfrontiersin.org As the cycle progresses, the ¹³C label is incorporated into other TCA cycle intermediates such as α-ketoglutarate, succinate, fumarate, and malate. biorxiv.orgmdpi.com By analyzing the specific isotopomer distribution in these intermediates using techniques like mass spectrometry or NMR spectroscopy, researchers can gain detailed insights into the activity of the TCA cycle. creative-proteomics.comnih.gov For instance, in the first turn of the cycle, [1-¹³C]glucose will exclusively label glutamate (B1630785) at the C4 position. researchgate.net
Quantification of Anaplerotic and Cataplerotic Fluxes
Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthetic purposes (cataplerosis). This compound is a valuable tool for studying these fluxes. For example, the carboxylation of [3-¹³C]pyruvate to form [3-¹³C]oxaloacetate, an anaplerotic reaction catalyzed by pyruvate carboxylase, can be quantified. frontiersin.orgdiabetesjournals.org This is particularly important in tissues like the liver and in certain cancer cells where anaplerosis is highly active. annualreviews.orgnih.gov The relative fluxes through pyruvate dehydrogenase and pyruvate carboxylase can be determined by analyzing the labeling patterns of TCA cycle intermediates. diabetesjournals.org
| Metabolite | Expected Labeling (First Turn) | Metabolic Significance |
|---|---|---|
| Acetyl-CoA | [2-13C]acetyl-CoA | Indicates entry of glucose-derived carbon into the TCA cycle via pyruvate dehydrogenase. frontiersin.org |
| Citrate (B86180) | [2-13C]citrate | Represents the condensation of labeled acetyl-CoA with oxaloacetate. frontiersin.org |
| α-Ketoglutarate | [4-13C]α-ketoglutarate | Reflects the progression of the labeled carbon through the initial steps of the TCA cycle. nih.gov |
| Glutamate | [4-13C]glutamate | Indicates the exchange between α-ketoglutarate and glutamate pools. researchgate.net |
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux and NADPH Production
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant in biosynthetic reactions and antioxidant defense, and for generating precursors for nucleotide synthesis.
A key feature of the PPP is the decarboxylation of glucose-6-phosphate in its oxidative branch, which leads to the loss of the C1 carbon of glucose as CO₂. shimadzu.com When this compound is used as a tracer, the ¹³C label is lost during this step. shimadzu.com This characteristic allows for the quantification of the relative flux through the PPP versus glycolysis. By comparing the amount of labeled pyruvate or lactate produced from [1-¹³C]glucose with that produced from a glucose tracer labeled at a different position (e.g., [6-¹³C]glucose), researchers can calculate the proportion of glucose that enters the PPP. shimadzu.com A higher flux through the PPP will result in a lower proportion of labeled pyruvate derived from [1-¹³C]glucose. This approach has been instrumental in understanding how cells balance the need for energy (glycolysis) with the need for biosynthetic precursors and reducing power (PPP). google.comd-nb.info For example, studies have shown that cancer cells can upregulate the PPP to support rapid proliferation. nih.gov
| Pathway | Fate of 13C from this compound | Resulting Pyruvate Labeling |
|---|---|---|
| Glycolysis | 13C is retained and incorporated into the methyl carbon of pyruvate. | [3-13C]pyruvate. researchgate.net |
| Pentose Phosphate Pathway (Oxidative) | 13C is lost as 13CO₂. | Unlabeled pyruvate. shimadzu.com |
Elucidation of Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is divided into two main branches: the oxidative and non-oxidative phases. The oxidative branch is responsible for producing NADPH, a crucial reducing agent for biosynthetic reactions and antioxidant defense, and for synthesizing pentose sugars. The non-oxidative branch allows for the interconversion of various sugar phosphates.
This compound is instrumental in distinguishing the flux through these two branches. shimadzu.com When this compound enters the oxidative PPP, the labeled carbon at the C1 position is lost as ¹³CO₂ during the conversion of 6-phosphogluconate. shimadzu.comfrontiersin.orgnih.gov Consequently, the resulting metabolites that re-enter glycolysis, such as pyruvate, will be unlabeled. shimadzu.com In contrast, if this compound is metabolized through glycolysis, the ¹³C label is retained, leading to the formation of [3-¹³C]pyruvate. frontiersin.org By measuring the isotopic labeling patterns of downstream metabolites like lactate or proteinogenic amino acids derived from pyruvate, researchers can quantify the relative activity of the oxidative PPP versus glycolysis. shimadzu.comasm.org For instance, a lower abundance of the ¹³C label in these downstream products indicates a higher flux through the oxidative PPP. shimadzu.com
Research has shown that this method can effectively determine the split ratio of flux between glycolysis and the PPP. shimadzu.com Studies in various cell types, from microorganisms to mammalian cells, have utilized [1-¹³C]glucose to probe PPP activity under different physiological and pathological conditions. frontiersin.orggoogle.com For example, in cultured astrocytes, the use of [1-¹³C]glucose helped estimate that approximately 11% of glucose is metabolized through the PPP under basal conditions. frontiersin.org
Contribution of this compound to Biosynthetic Precursors
The PPP is a vital source of precursors for nucleotide and amino acid biosynthesis. The primary product of the oxidative PPP, ribose-5-phosphate (B1218738), is the backbone of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). nih.govcore.ac.uk The non-oxidative branch produces erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids. nih.gov
By tracing the ¹³C label from this compound, the contribution of glucose to these essential building blocks can be determined. When the oxidative PPP is active, the unlabeled pentose phosphates generated can be used for nucleotide synthesis. Conversely, if the non-oxidative PPP is the primary route for ribose-5-phosphate production from glycolytic intermediates, the labeling pattern will differ. The use of specifically labeled glucose tracers, including this compound, allows for the detailed mapping of carbon transitions into these biosynthetic pathways. mdpi.comresearchgate.net
Glycogen (B147801) Synthesis and Turnover Dynamics from this compound
Glycogen is the primary storage form of glucose in animals, primarily in the liver and muscles. The study of glycogen metabolism, including its synthesis (glycogenesis) and breakdown (glycogenolysis), is crucial for understanding glucose homeostasis. This compound, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a non-invasive means to monitor these dynamics in real-time. frontiersin.orgnih.gov
When [1-¹³C]glucose is administered, it is incorporated into the glycogen polymer. The ¹³C label at the C1 position of the glucose units within the glycogen chain can be detected by ¹³C-NMR, allowing for the quantification of the rate of glycogen synthesis. frontiersin.orgresearchgate.net Studies in perfused mouse livers have demonstrated a clear, glucose-concentration-dependent increase in the rate of glycogen synthesis, which could be precisely measured by tracking the incorporation of the ¹³C label over time. frontiersin.org
Furthermore, by introducing a "chase" period with unlabeled glucose after a "pulse" with [1-¹³C]glucose, researchers can measure the rate of glycogen turnover. nih.gov The decline in the ¹³C-glycogen signal during the chase period reflects the rate of glycogenolysis, even under conditions of net glycogen synthesis. nih.gov This dual-labeling approach has revealed that glycogen is in a constant state of turnover. nih.govphysiology.org
Table 1: Research Findings on Glycogen Synthesis Rates Using this compound This table is interactive. You can sort and filter the data.
| Organism/System | Condition | Measured Rate of Glycogen Synthesis | Reference |
|---|---|---|---|
| Perfused Mouse Liver | 10 mM [1-¹³C]Glucose | 0.36 µmol/g/min | frontiersin.org |
| Perfused Mouse Liver | 25 mM [1-¹³C]Glucose | 0.95 µmol/g/min | frontiersin.org |
| Non-human Primate (in vivo) | Variable [1-¹³C]Glucose Infusion | ~2 mg/kg/min | frontiersin.org |
De Novo Biosynthesis of Amino Acids and Lipids from Glucose Carbon
This compound Contribution to Non-Essential Amino Acids
Non-essential amino acids can be synthesized by the body, often using intermediates from central carbon metabolism. Glucose is a major carbon source for the synthesis of several non-essential amino acids, including alanine, aspartate, glutamate, serine, and glycine. researchgate.netresearchgate.netnih.govlsuhsc.edu
Tracing studies with ¹³C-labeled glucose, including this compound, have been pivotal in quantifying the contribution of glucose carbon to the amino acid pool. osti.gov When this compound is metabolized through glycolysis to pyruvate, the ¹³C label is located at the C3 position. frontiersin.org This labeled pyruvate can then be transaminated to form [3-¹³C]alanine. Alternatively, it can enter the TCA cycle as acetyl-CoA or oxaloacetate, leading to the labeling of other amino acids derived from TCA cycle intermediates, such as glutamate and aspartate. frontiersin.orgresearchgate.net The specific labeling patterns in these amino acids provide detailed information about the metabolic pathways involved in their synthesis. researchgate.net
This compound Incorporation into Fatty Acids
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, primarily utilizes acetyl-CoA derived from glucose. The carbon backbone of newly synthesized fatty acids is built from these acetyl-CoA units. d-nb.info
This compound can be used to trace the flow of glucose carbon into fatty acid synthesis. researchgate.net After glycolysis, the labeled pyruvate is converted to labeled acetyl-CoA in the mitochondria. This acetyl-CoA is then transported to the cytosol and used for fatty acid synthesis. By analyzing the mass isotopomer distribution in newly synthesized fatty acids, the contribution of glucose to the lipogenic acetyl-CoA pool can be quantified. d-nb.info This approach has been used to study the effects of various compounds on fatty acid synthesis and to understand the regulation of lipid metabolism in different cell types. d-nb.info
Research Applications of D Glucose 1 13c in Specific Biological Systems
Cancer Metabolism and Tumor Heterogeneity
The metabolic landscape of cancer cells is profoundly different from that of normal cells. This altered metabolism, a hallmark of cancer, is crucial for supporting rapid proliferation and survival. D-Glucose-1-13C has been instrumental in dissecting this metabolic reprogramming.
Elucidation of Glucose Reprogramming and the Warburg Effect
One of the most prominent metabolic features of cancer cells is the Warburg effect, or aerobic glycolysis, where cancer cells exhibit a high rate of glucose uptake and lactate (B86563) production, even in the presence of sufficient oxygen. umn.eduresearchgate.netfrontiersin.orgnih.gov While normal cells primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor this seemingly less efficient glycolytic pathway. frontiersin.orgnih.gov this compound tracers have been pivotal in confirming and quantifying this phenomenon. umn.edu
When cells metabolize this compound through glycolysis, the ¹³C label is retained on the C3 position of pyruvate (B1213749) and subsequently lactate. medrxiv.org This allows for precise measurement of the flux through the glycolytic pathway. In contrast, if the glucose enters the pentose (B10789219) phosphate (B84403) pathway (PPP), the ¹³C at the C1 position is lost as ¹³CO₂ during the initial decarboxylation step. medrxiv.org This differential fate of the ¹³C label provides a powerful method to determine the split ratio of glucose utilization between glycolysis and the PPP. medrxiv.org Studies using this tracer have demonstrated that many tumors upregulate glycolysis to support the anabolic demands of proliferation, providing building blocks for nucleotides, lipids, and amino acids. biorxiv.orgepfl.ch
Research employing ¹³C Metabolic Flux Analysis (¹³C-MFA) has become a primary technique for quantifying these intracellular fluxes in cancer cells. biorxiv.orgnih.gov By tracking the distribution of the ¹³C label from this compound into various downstream metabolites, researchers can build comprehensive models of cancer cell metabolism, revealing how oncogenic signaling pathways rewire metabolic networks to drive tumor growth. biorxiv.orgresearchgate.net
| Research Finding | Methodology | Key Insight | Reference |
|---|---|---|---|
| Quantification of glycolytic flux vs. Pentose Phosphate Pathway (PPP) flux. | Metabolizing [1-¹³C]glucose and analyzing the labeling pattern of pyruvate/lactate. | The ¹³C label is lost in the PPP but retained in glycolysis, allowing for the determination of the metabolic split. | medrxiv.org |
| Confirmation of aerobic glycolysis in various tumor types. | Incubating cancer cells with ¹³C-labeled glucose under oxygenated conditions. | High levels of ¹³C-labeled lactate are produced, supporting the Warburg hypothesis. | umn.edu |
| Oncogene-driven metabolic reprogramming. | ¹³C Metabolic Flux Analysis (MFA) in cells with specific oncogenic mutations (e.g., K-Ras). | Oncogenes like K-Ras enhance glycolytic activity and decouple it from the TCA cycle. | researchgate.net |
Non-Invasive Diagnosis and Monitoring of Therapeutic Responses with this compound Tracers
The unique metabolic signature of tumors, particularly their high glucose consumption, provides an opportunity for non-invasive diagnosis and monitoring. While 18F-FDG-PET is widely used, it has limitations, such as poor tumor-to-background contrast in the brain due to high glucose uptake by normal brain tissue. frontiersin.org this compound offers a complementary and, in some cases, more detailed view of tumor metabolism.
Using ¹³C Magnetic Resonance Spectroscopy (MRS), researchers can non-invasively track the conversion of intravenously administered ¹³C-labeled glucose into downstream metabolites like lactate in real-time. frontiersin.org This technique can distinguish between cancer subtypes that may appear metabolically similar using other methods. nih.gov For instance, hyperpolarized [1-¹³C]pyruvate, a downstream product of glucose metabolism, has been used in MRS to detect increased lactate production in glioma xenografts, a hallmark of the Warburg effect. frontiersin.org
Furthermore, ¹³C-glucose breath tests represent a promising non-invasive approach for cancer detection and monitoring. researchgate.net In this method, the patient ingests ¹³C-labeled glucose. The glucose is metabolized, and the labeled carbon is eventually exhaled as ¹³CO₂. The rate and amount of exhaled ¹³CO₂ can reflect systemic alterations in glucose metabolism, potentially indicating the presence of a tumor or the response to therapy. researchgate.net These techniques hold promise for personalized medicine, allowing clinicians to assess the metabolic state of a tumor and its response to treatment without the need for invasive biopsies. uky.eduoup.com
Interplay of this compound Metabolism with Other Metabolic Pathways in Oncogenesis
Cancer cell metabolism is not just about upregulating glycolysis; it involves a complex rewiring of interconnected metabolic pathways to support all the demands of malignancy. researchgate.netbiorxiv.org this compound tracing has been crucial in unraveling this interplay. nih.gov
For example, glucose carbon is not only shunted into lactate but also diverted into anabolic pathways branching off glycolysis. The Pentose Phosphate Pathway (PPP) uses glucose-6-phosphate to produce NADPH, which is essential for antioxidant defense and fatty acid synthesis, and ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. nih.govfrontiersin.org By using specifically labeled glucose tracers like [1,2-¹³C₂]glucose, researchers can precisely quantify the flux through the oxidative and non-oxidative arms of the PPP. frontiersin.org
Furthermore, this compound studies have illuminated the connection between glucose and amino acid metabolism. For instance, the glycolytic intermediate 3-phosphoglycerate (B1209933) can be diverted to synthesize serine and glycine, which are crucial for one-carbon metabolism and nucleotide synthesis. nih.govfrontiersin.org Tracing studies have also revealed how glucose and glutamine metabolism are coordinately regulated in cancer. While glucose provides carbon for glycolysis and the PPP, glutamine often serves as a primary carbon source to replenish the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis. researchgate.netfrontiersin.org Understanding this intricate network of metabolic dependencies using this compound provides novel targets for cancer therapy. scispace.com
Neuroenergetics and Brain Metabolic Compartmentation
The brain is an organ with exceptionally high energy demands, met almost exclusively by glucose. This compound, coupled with ¹³C MRS, has revolutionized the study of brain energy metabolism, allowing for the in vivo measurement of metabolic fluxes within different cell types and compartments. frontiersin.orgnih.govnih.gov
Probing Neuronal-Glial Metabolic Coupling and Glucose Utilization
Brain metabolism is characterized by a close partnership between neurons and glial cells, particularly astrocytes. It is hypothesized that glutamate (B1630785) released by neurons is taken up by astrocytes, converted to glutamine, and then returned to neurons to be converted back to glutamate, a process known as the glutamate-glutamine cycle. nih.govresearchgate.net this compound has been essential in studying this metabolic coupling.
When [1-¹³C]glucose is metabolized, it enters the TCA cycle via pyruvate dehydrogenase, leading to the labeling of glutamate primarily at the C4 position in the first turn of the cycle. researchgate.net In astrocytes, however, pyruvate can also be carboxylated to oxaloacetate by the glia-specific enzyme pyruvate carboxylase. nih.govnih.gov This anaplerotic pathway results in a different labeling pattern for glutamine, which is synthesized predominantly in astrocytes. nih.gov By analyzing the distinct ¹³C labeling patterns in glutamate and glutamine over time, researchers can quantify the rates of the neuronal TCA cycle, the glial TCA cycle, and the glutamate-glutamine neurotransmitter cycle. nih.govfrontiersin.orgnih.gov
These studies have revealed that glucose is metabolized by both neurons and glia and have provided quantitative estimates of their respective metabolic rates. nih.govfrontiersin.org For example, studies in rats have shown that the glial TCA cycle accounts for a significant portion of total cerebral oxidative metabolism. frontiersin.org
| Metabolic Flux | Description | Estimated Rate (μmol/g/min) | Reference |
|---|---|---|---|
| Neuronal TCA Cycle (VTCAn) | Rate of TCA cycle in neurons. | 0.45 ± 0.01 | frontiersin.org |
| Glial TCA Cycle (Vg) | Rate of TCA cycle in astrocytes. | 0.16 ± 0.03 | nih.gov |
| Neurotransmission Rate (VNT) | Rate of the glutamate-glutamine cycle. | 0.11 ± 0.01 | frontiersin.org |
| Pyruvate Carboxylase (VPC) | Rate of anaplerotic pyruvate carboxylation in glia. | 0.069 ± 0.004 | frontiersin.org |
Tracing Neurotransmitter Synthesis and Carbon Cycling with this compound
This compound is a powerful tracer for elucidating the synthesis pathways of major neurotransmitters derived from glucose metabolism, namely glutamate and γ-aminobutyric acid (GABA). medrxiv.orgnih.gov As described above, the metabolism of [1-¹³C]glucose leads to predictable labeling patterns in the carbon backbone of glutamate. researchgate.net Since GABA is synthesized from glutamate, the ¹³C label is subsequently incorporated into the GABA pool.
By using in vivo ¹³C MRS to follow the incorporation of the ¹³C label from glucose into the specific carbon positions of glutamate, glutamine, and GABA, researchers can measure the rates of neurotransmitter synthesis and cycling. umn.edunih.gov These measurements provide profound insights into brain function and are critical for understanding how neurotransmission is fueled. medrxiv.orgnih.gov
Studies comparing labeling patterns from [1-¹³C]glucose in normal brain versus brain tumors have shown that gliomas rewire glucose metabolism away from neurotransmitter synthesis and towards biosynthetic pathways needed for growth. medrxiv.org The ability to non-invasively monitor these fundamental processes has significant implications for diagnosing and understanding neurological disorders and brain cancers. nih.govmriquestions.com The appearance of the ¹³C label in specific positions of these amino acids not only reflects their synthesis but also reveals complex metabolite trafficking between astrocytes and neurons, further cementing the utility of this compound in mapping cerebral carbon cycling. nih.gov
Metabolic Adaptations Under Hypoxic and Pathophysiological Conditions in the Brain
The stable isotope this compound is a powerful tool for investigating the metabolic adaptations of the brain under conditions of oxygen deprivation (hypoxia) and in various disease states. Through techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can trace the metabolic fate of glucose and gain insights into the brain's response to stress. nih.govcam.ac.uk
Under hypoxic conditions, the brain's metabolism of glucose shifts. Studies in rats using [1-¹³C]glucose have shown that during hypoxia, the signal for the C3 carbon of lactate increases, indicating a rise in anaerobic glycolysis. nih.gov Interestingly, a difference in the consumption of the α- and β-anomers of glucose has been observed, with α-glucose being consumed more readily in the hypoxic brain. nih.gov This suggests a potential preference for one anomer in the metabolic pathways that are activated during oxygen deprivation. The time lag between the appearance of the 13C label in different carbon positions of glutamate and glutamine can also provide information about the turnover rate of the TCA cycle, a key energy-producing pathway in the brain. nih.gov
In the context of traumatic brain injury (TBI), a significant pathophysiological condition, this compound is used in conjunction with microdialysis to track glucose metabolism in the injured brain. cam.ac.uk This technique allows for the in vivo sampling of the brain's extracellular fluid and provides a window into the metabolic crisis that often follows TBI. cam.ac.ukresearchgate.net By delivering ¹³C-labeled glucose directly to the brain tissue, researchers can monitor its conversion to various metabolites and better understand the metabolic dysfunction that occurs. cam.ac.uk
Furthermore, studies on human brain tumors using [U-¹³C]glucose have revealed complex metabolic reprogramming. nih.govresearchgate.net While lactate production is a known hallmark of cancer metabolism (the Warburg effect), these studies have shown that brain tumors also actively oxidize glucose in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Surprisingly, a significant portion of the acetyl-CoA pool in these tumors is derived from sources other than blood-borne glucose, indicating that brain tumors utilize a variety of fuel sources to support their growth. nih.gov This highlights the metabolic flexibility of brain cancers and provides potential targets for therapeutic intervention. nih.govmedrxiv.org
The use of this compound has also been instrumental in quantifying brain glucose concentrations directly in humans. researchgate.netpnas.org By infusing [1-¹³C]glucose and using ¹³C NMR spectroscopy, researchers have been able to measure brain glucose levels at different plasma glucose concentrations, providing valuable data on glucose transport across the blood-brain barrier. researchgate.netpnas.org These studies have helped to establish that under normal conditions, glucose transport is not the rate-limiting step for brain metabolism. researchgate.netpnas.org
Table 1: Metabolic Changes in the Brain Under Hypoxic and Pathophysiological Conditions Studied with D-Glucose-1-¹³C
| Condition | Key Metabolic Finding | Investigated Metabolites | Technique |
| Hypoxia | Increased lactate production, preferential consumption of α-glucose. nih.gov | Lactate, Glutamate, Glutamine, α- and β-glucose | ¹³C NMR Spectroscopy |
| Traumatic Brain Injury | Altered glucose metabolism and metabolic dysfunction. cam.ac.ukresearchgate.net | Glucose and its metabolites in extracellular fluid | Microdialysis with ¹³C-glucose |
| Brain Tumors | Glucose oxidation in TCA cycle alongside lactate production; utilization of non-glucose substrates. nih.govresearchgate.net | Lactate, Glutamate, Glutamine, Glycine | ¹³C NMR Spectroscopy |
| Normal and Hyperglycemic States | Direct quantification of brain glucose concentrations and transport kinetics. researchgate.netpnas.org | Brain glucose | ¹³C NMR Spectroscopy |
Cardiac Energy Metabolism and Ischemic Heart Disease
Myocardial Glucose Utilization Under Physiological Stress and Disease States
This compound is a crucial tracer for elucidating the intricacies of myocardial glucose metabolism, particularly under conditions of physiological stress and in the context of ischemic heart disease. The heart's preference for energy substrates is dynamic and adapts to various conditions, and ¹³C-labeled glucose allows for the precise tracking of glucose's contribution to cardiac energy production. physiology.orgoup.com
Under normal fasting conditions, the heart predominantly relies on fatty acids for fuel. physiology.org However, in response to physiological stressors such as increased workload or in disease states like ischemia, the heart can shift its substrate preference towards glucose. physiology.orgoup.com Studies in conscious rats using d-[1-¹³C]glucose have demonstrated that both circulating glucose and insulin (B600854) levels independently regulate the proportion of myocardial glycolytic flux and tricarboxylic acid (TCA) cycle activity derived from exogenous glucose. physiology.org Even under conditions of hyperglycemia and hyperinsulinemia, where glucose becomes the primary glycolytic substrate, a significant portion of the myocardial TCA cycle flux is still supplied by non-glucose substrates. physiology.org
In the context of ischemic heart disease, enhancing myocardial glucose utilization is considered a potential therapeutic strategy. physiology.org Glucose offers theoretical advantages as a substrate for the ischemic or hypoxic heart, including the ability to generate ATP anaerobically through glycolysis and a higher oxygen efficiency for oxidative ATP production. physiology.org By using [1-¹³C]glucose, researchers can quantify the shift towards glucose oxidation in response to ischemia and evaluate the efficacy of interventions aimed at promoting this metabolic switch. physiology.orgahajournals.org
Hyperpolarized [1-¹³C]pyruvate, a downstream metabolite of glucose, combined with magnetic resonance imaging (MRI), has emerged as a powerful, non-invasive technique to assess cardiac metabolism in real-time. ahajournals.orgnih.govmedrxiv.org This method allows for the quantification of metabolic fluxes through key enzymes like pyruvate dehydrogenase (PDH), which governs the entry of glucose-derived pyruvate into the TCA cycle, and lactate dehydrogenase (LDH), which is involved in anaerobic glycolysis. ahajournals.orgnih.gov Studies in healthy volunteers have shown that following an oral glucose challenge, there is a significant increase in myocardial ¹³C-bicarbonate, a product of PDH activity, reflecting an increased reliance on glucose oxidation. medrxiv.org
Table 2: Myocardial Glucose Utilization Under Different Conditions
| Condition | Key Finding | Method |
| Fasting | Circulating glucose contributes to a minor fraction of myocardial glycolytic and TCA cycle flux. physiology.org | [1-¹³C]glucose infusion and analysis of myocardial metabolites |
| Hyperglycemia/Hyperinsulinemia | Increased contribution of plasma glucose to glycolysis, but non-glucose substrates still fuel a significant portion of the TCA cycle. physiology.org | [1-¹³C]glucose infusion and analysis of myocardial metabolites |
| Ischemia | Theoretical shift towards increased glucose utilization for more efficient ATP production. physiology.org | Inferred from physiological principles and supported by tracer studies |
| Oral Glucose Challenge | Significant increase in pyruvate dehydrogenase activity, indicating a switch to glucose oxidation. medrxiv.org | Hyperpolarized [1-¹³C]pyruvate MRI |
Assessment of Substrate Preference and Metabolic Remodeling in Cardiomyopathy
Cardiomyopathies, a group of diseases affecting the heart muscle, are often characterized by significant alterations in cardiac energy metabolism, a process known as metabolic remodeling. oup.comnih.govahajournals.org this compound and its derivatives are invaluable tools for assessing these changes in substrate preference and understanding their role in the progression of heart disease. nih.govahajournals.orgnih.gov
In many forms of heart disease, including hypertrophic cardiomyopathy (HCM) and heart failure, there is a notable shift in substrate utilization, often reverting to a "fetal" metabolic profile with an increased reliance on glucose and a decrease in fatty acid oxidation. oup.comahajournals.orgoup.com This metabolic switch is not merely a consequence of the disease but is considered an early event that can precede contractile dysfunction. oup.comnih.gov
Hyperpolarized ¹³C MRI with [1-¹³C]pyruvate is at the forefront of non-invasively visualizing and quantifying this metabolic remodeling in patients. ahajournals.orgnih.gov This technique can measure the flux of pyruvate to both lactate (reflecting glycolytic activity) and acetyl-CoA via pyruvate dehydrogenase (PDH), providing a direct window into glucose oxidation. nih.gov Pilot studies in HCM patients have already demonstrated the ability of this method to visualize metabolic remodeling. nih.gov
Stable isotope tracing with ¹³C-labeled substrates, including glucose, allows for a detailed analysis of metabolic fluxes through various pathways. nih.gov By perfusing hearts with different ¹³C-labeled substrates and analyzing the resulting isotopomer patterns in metabolites, researchers can build comprehensive metabolic network models. nih.gov This approach helps to determine the relative contributions of glucose, fatty acids, and other substrates to the acetyl-CoA pool and anaplerosis (the replenishment of TCA cycle intermediates). nih.govnih.gov
Studies in animal models of cardiac hypertrophy have used [U-¹³C]glucose to trace the fate of glucose carbons. physiology.org For instance, in a mouse model of pressure-overload hypertrophy (transverse aortic constriction), there were significant changes in glycolysis, mitochondrial oxidative metabolism, and the use of glucose for anaplerosis and de novo glutamine synthesis. physiology.org These findings highlight the distinct metabolic remodeling that occurs in different types of cardiac hypertrophy. physiology.org Furthermore, research has shown that increased glucose consumption is necessary to support the synthesis of aspartate, which in turn drives the increase in biomass during cardiac hypertrophy. ahajournals.orgresearchgate.net
Table 3: Metabolic Remodeling in Cardiomyopathy Investigated with ¹³C-Labeled Glucose
| Cardiomyopathy Model | Key Metabolic Change | Investigated Pathways | Technique |
| Hypertrophic Cardiomyopathy (Human) | Altered pyruvate metabolism, reflecting a shift in substrate preference. nih.gov | Pyruvate dehydrogenase and lactate dehydrogenase flux | Hyperpolarized [1-¹³C]pyruvate MRI |
| Pressure-Overload Hypertrophy (Mouse) | Increased glycolysis, altered mitochondrial metabolism, and increased glucose use for anaplerosis. physiology.org | Glycolysis, TCA cycle, anaplerosis | [U-¹³C]glucose infusion and NMR spectroscopy |
| Pathological Hypertrophy (Rat Cardiomyocytes) | Increased glucose consumption directed towards aspartate and nucleotide synthesis. ahajournals.orgresearchgate.net | Glucose consumption, aspartate synthesis | ¹³C and ¹⁵N stable isotope tracing |
| General Heart Disease | Alterations in the ratio of fatty acid to glucose oxidation. nih.gov | Substrate contribution to acetyl-CoA and anaplerosis | ¹³C-Metabolic Flux Analysis with various labeled substrates |
Adipocyte Glucose Metabolism and Lipid Homeostasis
Regulation of Glucose Transport and Lipogenesis in Adipose Tissue
Studies using ¹³C-labeled glucose in differentiating human adipocytes have shown that glucose is a significant, though not the sole, carbon source for DNL. nih.gov Even at high concentrations, glucose provided less than half of the carbon used for the synthesis of new fatty acids. nih.gov In contrast, glucose was the primary source of carbon for the glycerol (B35011) backbone of triglycerides. nih.gov This indicates a complex and coordinated regulation of different metabolic pathways within the adipocyte.
The use of stable isotopes like ¹³C-glucose has largely replaced radioactive tracers for estimating DNL in vivo, due to safety considerations. nih.govresearchgate.netoup.com In vivo studies in pigs using a bolus injection of [U-¹³C]glucose have successfully estimated the rate of DNL by measuring the incorporation of ¹³C from glucose into adipose tissue lipids. nih.govresearchgate.netoup.com These studies provide a dynamic view of lipogenesis in a whole-animal context. nih.govresearchgate.net
Metabolic flux analysis using ¹³C-labeled tracers has further refined our understanding of adipocyte metabolism. researchgate.netnih.gov By incubating adipocytes with various ¹³C-labeled substrates, including different forms of ¹³C-glucose, and analyzing the mass isotopomer distribution of intracellular metabolites, researchers can map the active reaction pathways. researchgate.net This has revealed, for example, the activity of the reductive carboxylation pathway, where the citric acid cycle runs in reverse, providing another route for citrate (B86180) production, a key precursor for lipogenesis. researchgate.net
Furthermore, investigations into the effect of other dietary components, such as fructose (B13574), on glucose metabolism in adipocytes have utilized ¹³C-glucose. mdpi.com These studies have shown that fructose can dose-dependently increase the oxidation of glucose and its conversion to lactate, while decreasing its use for glycogen (B147801) and fatty acid synthesis. mdpi.com This highlights the intricate interplay between different dietary sugars in regulating adipose tissue metabolism.
Table 4: Regulation of Glucose Metabolism and Lipogenesis in Adipose Tissue
| Experimental System | Key Finding | Tracer Used | Analytical Method |
| Differentiating Human Adipocytes | Glucose is a major carbon source for triglyceride-glycerol but contributes less than half the carbon for de novo fatty acid synthesis. nih.gov | D-[U-¹³C]glucose | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Finishing Pigs (in vivo) | Successful in vivo estimation of de novo lipogenesis from glucose. nih.govresearchgate.netoup.com | [U-¹³C]glucose | Isotopic Enrichment Analysis of Lipids |
| 3T3-L1 Adipocytes | Identification of active metabolic pathways, including reductive carboxylation. researchgate.net | [U-¹³C]glucose, [1,2-¹³C]glucose | GC-MS for Metabolic Flux Analysis |
| Adipocytes with Fructose | Fructose alters glucose metabolism, increasing oxidation and lactate production while decreasing lipogenic potential. mdpi.com | [1,2-¹³C₂]-d-glucose | Not specified |
Insulin Sensitivity and Metabolic Dysfunction Characterization
This compound and related stable isotopes are pivotal in characterizing insulin sensitivity and metabolic dysfunction in adipose tissue and at the whole-body level. frontiersin.orgnih.govoup.com Insulin resistance, a hallmark of metabolic syndrome and type 2 diabetes, is characterized by an impaired response to insulin, leading to reduced glucose uptake and utilization in tissues like adipose tissue and muscle. frontiersin.orgnih.gov
The ¹³C-glucose breath test has emerged as a non-invasive and reliable method to assess insulin resistance. nih.govoup.com This test involves the ingestion of ¹³C-labeled glucose along with a standard glucose load. nih.gov In insulin-sensitive individuals, insulin stimulates the uptake and oxidation of glucose, leading to the exhalation of ¹³CO₂. nih.gov In contrast, individuals with insulin resistance exhibit reduced glucose oxidation and consequently exhale less ¹³CO₂. nih.gov This method has been validated against the gold-standard hyperinsulinemic-euglycemic clamp and has shown utility in identifying glucose metabolism defects in both adults and adolescents. nih.govoup.com
At the cellular level, ¹³C-dynamic metabolic flux analysis (¹³C-DMFA) in cultured adipocytes has been used to investigate the acute metabolic response to insulin. nih.gov These studies have identified specific steps in metabolic pathways, such as the reaction catalyzed by glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in glycolysis, that are key control points for insulin-regulated glucose flux. nih.gov
Furthermore, studies in detrained animals have shown that adipocytes from these animals have an increased capacity for glucose uptake and oxidation in response to insulin stimulation compared to sedentary animals. researchgate.net This suggests that physical activity can improve insulin sensitivity in adipose tissue, a finding that can be quantitatively assessed using ¹³C-glucose tracers.
Table 5: Characterization of Insulin Sensitivity and Metabolic Dysfunction
| Application | Key Finding | Method |
| Insulin Resistance Assessment (Human) | Reduced exhalation of ¹³CO₂ after a ¹³C-glucose load indicates impaired insulin sensitivity. nih.govoup.com | ¹³C-Glucose Breath Test |
| Insulin Action in Adipocytes (in vitro) | Identification of flux-controlling steps in glycolysis in response to insulin. nih.gov | ¹³C-Dynamic Metabolic Flux Analysis |
| Diet-Induced Obesity (Mouse) | Characterization of whole-body glucose oxidation and impaired substrate switching. frontiersin.org | ¹³C-Glucose Breath Test and Metabolomics |
| Exercise/Detraining Effects on Adipocytes | Increased insulin-stimulated glucose uptake and oxidation in adipocytes from detrained animals. researchgate.net | Glucose uptake and oxidation assays (potentially with ¹³C-glucose) |
Skeletal Muscle Metabolism and Exercise Physiology
Skeletal muscle is a primary site for glucose disposal and utilization, particularly during and after physical activity. This compound is instrumental in elucidating the intricate mechanisms governing glucose metabolism in this tissue.
Glucose Disposal and Glycogen Storage in Muscle Tissue
Skeletal muscle is responsible for a significant portion of glucose uptake from the blood, especially under insulin-stimulated conditions. frontiersin.org Studies utilizing this compound have directly measured the rate of muscle glycogen formation, confirming that a majority of infused glucose is converted to muscle glycogen in healthy individuals. nih.gov This demonstrates that muscle is the primary site for glucose disposal under hyperglycemic and hyperinsulinemic conditions, with glycogen synthesis being the predominant pathway. frontiersin.orgnih.gov
The process of glucose disposal in skeletal muscle involves its transport into the cell, phosphorylation to glucose-6-phosphate, and subsequent entry into either glycogen synthesis or glycolysis. physiology.org Research has shown that even with filled glycogen stores, glucose transport into the muscle may remain normal, but the metabolic fate of the glucose shifts. frontiersin.org Instead of being stored as glycogen, more glucose is funneled through glycolysis. frontiersin.org
Interactive Table: Factors Influencing Glucose Disposal in Skeletal Muscle
| Factor | Effect on Glucose Disposal | Key Findings |
|---|---|---|
| Insulin | Stimulates glucose uptake and glycogen synthesis. frontiersin.orgopenaccessjournals.com | Accounts for 70-75% of insulin-stimulated glucose disposal. frontiersin.org |
| Exercise | Increases insulin sensitivity and glucose uptake. openaccessjournals.com | Local factors in the exercised muscle are responsible for increased glycogen synthase activity. openaccessjournals.com |
| Diet | High-fat, low-carbohydrate diets can decrease oxidative glucose disposal. physiology.org | A 56-hour high-fat diet led to decreased carbohydrate oxidation in muscle. physiology.org |
| Glycogen Levels | High glycogen levels inhibit further glycogen synthesis. frontiersin.org | Feedback-mediated inhibition of glycogen synthase prevents excessive accumulation. frontiersin.org |
Hypertrophy-Induced Metabolic Rewiring and Fuel Utilization
Recent studies suggest that skeletal muscle hypertrophy, or growth, involves a significant "rewiring" of glucose metabolism. jyu.finih.govyuntsg.com This metabolic remodeling is characterized by an increased diversion of glucose-derived carbon into anabolic pathways to support the synthesis of new biomass, such as non-essential amino acids. nih.govyuntsg.com
Using [U-13C6]glucose tracers, which are labeled on all six carbon atoms, researchers have demonstrated that the carbon from glucose is increasingly incorporated into amino acids like alanine (B10760859) during muscle growth. jyu.finih.govyuntsg.com This indicates a shift where glycolytic intermediates are used as building blocks for protein synthesis. jyu.fiyuntsg.com This process is supported by the elevated gene expression of key enzymes in glycolysis and associated anabolic pathways, such as the pentose phosphate pathway. jyu.fiyuntsg.com
During exercise, fuel utilization in skeletal muscle is highly dependent on intensity. gssiweb.orgnih.govnih.gov At lower intensities, fat oxidation is the dominant energy source. gssiweb.org As exercise intensity increases, there is a greater reliance on carbohydrate oxidation, primarily from muscle glycogen. gssiweb.orgnih.govnih.gov Studies using 13C-labeled glucose have shown that exogenous glucose (glucose from outside the body) is oxidized during exercise, sparing endogenous glycogen stores. researchgate.net However, the rate of exogenous glucose oxidation can be influenced by factors such as pre-exercise diet and muscle glycogen levels. physiology.org For instance, after a carbohydrate-rich diet, the oxidation of ingested glucose during exercise is higher compared to after a carbohydrate-depleted diet. physiology.org
Liver Metabolism and Hepatic Glucose Homeostasis
The liver plays a central role in maintaining glucose homeostasis by producing, storing, and releasing glucose as needed. This compound is a valuable tool for investigating the complex fluxes of glucose metabolism within the liver.
Glucose Fluxes in Gluconeogenesis and Glycogenolysis
The liver maintains blood glucose levels through two primary processes: gluconeogenesis (the synthesis of new glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of stored glycogen). touchendocrinology.com Stable isotope studies, including those using 13C-labeled substrates, have been crucial in quantifying the relative contributions of these pathways. nih.gov
During fasting, the liver is the main source of endogenous glucose production. bioscientifica.com Studies in humans have shown that after an overnight fast, a significant portion of glucose production comes from glycogenolysis, with gluconeogenesis also contributing substantially. nih.gov As the fasting period extends, the contribution of gluconeogenesis to glucose production increases, eventually becoming the primary source. nih.gov Interestingly, research has revealed the existence of "glycogen cycling," where the liver simultaneously synthesizes and breaks down glycogen. diabetesjournals.org This indicates a more dynamic and complex regulation of hepatic glucose metabolism than previously understood. diabetesjournals.org
Interactive Table: Hepatic Glucose Fluxes Under Different Conditions
| Condition | Primary Glucose Source | Key Findings |
|---|---|---|
| Overnight Fasting | Glycogenolysis and Gluconeogenesis nih.gov | Gluconeogenesis accounts for a substantial portion of glucose production. nih.gov |
| Prolonged Fasting | Gluconeogenesis nih.gov | The contribution of gluconeogenesis to glucose production approaches 100%. nih.gov |
| Fed State | Dietary Glucose | Hepatic glucose output is suppressed, and the liver synthesizes glycogen. jci.org |
| Type 1 Diabetes (Poorly Controlled) | Augmented Gluconeogenesis and Glycogen Cycling diabetesjournals.org | These individuals exhibit abnormal hepatic glucose fluxes. diabetesjournals.org |
Role of this compound in Liver Disease Models
The study of metabolic alterations in liver disease is critical for understanding disease progression and developing effective therapies. Animal models of liver injury, such as those induced by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), show significant changes in glucose metabolism. mdpi.com In these models, a notable decrease in liver glucose content has been observed. mdpi.com
Hyperpolarized [1-13C]pyruvate, a substrate that can be traced using advanced magnetic resonance spectroscopy (MRS) techniques, is emerging as a diagnostic tool for liver disease. nih.gov Studies in animal models have shown that the metabolic fate of pyruvate in the liver is altered in conditions like insulin resistance and following a glucose challenge. bioscientifica.comnih.gov For example, the ratio of lactate to pyruvate, which can be measured using this technique, has been shown to correlate with levels of insulin, free fatty acids, and glucagon, all of which are key regulators of glucose homeostasis. nih.gov This suggests that tracking the metabolism of 13C-labeled substrates could provide a non-invasive way to assess liver function and the severity of liver disease. bioscientifica.comnih.gov
Microbial Metabolism and Biotechnology Applications
13C-based metabolic flux analysis (MFA) is a cornerstone technique for quantifying intracellular metabolic pathway rates in microorganisms. researchgate.netnih.gov By feeding microbes a 13C-labeled substrate like this compound and analyzing the labeling patterns in downstream metabolites, researchers can map the flow of carbon through the organism's metabolic network. researchgate.netcreative-proteomics.comosti.gov
This approach is invaluable in metabolic engineering, where the goal is to optimize microbial strains for the production of valuable chemicals, biofuels, and pharmaceuticals. researchgate.net By understanding the native metabolic fluxes, scientists can identify bottlenecks and competing pathways, guiding genetic modifications to enhance the yield of the desired product. researchgate.net
For instance, [1-13C]glucose is frequently used to determine the relative activity of different glycolytic pathways, such as the Embden-Meyerhof-Parnas (EMP) pathway and the pentose phosphate pathway (PPP). osti.govshimadzu.com The labeling pattern in pyruvate, a key downstream metabolite, reveals the pathway taken by the glucose molecule. researchgate.netshimadzu.com This information is critical for engineering microbes with altered metabolic distributions to improve production efficiency. researchgate.net
Furthermore, 13C-MFA can be used to study the metabolism of non-model organisms and microbial communities, providing insights into their functional roles in various environments. royalsocietypublishing.org
Elucidating Carbon Catabolism and Anabolism in Microorganisms
This compound is instrumental in differentiating and quantifying the flux through the central carbon metabolism pathways in microorganisms, primarily the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the Pentose Phosphate (PP) pathway, and the Entner-Doudoroff (ED) pathway. The key to this technique lies in the distinct fate of the C-1 carbon in each pathway.
In the PP pathway, the first step involves the enzyme glucose-6-phosphate dehydrogenase, which leads to the decarboxylation of the C-1 position of glucose, releasing it as ¹³CO₂. oup.com In contrast, the EMP and ED pathways retain the C-1 carbon in the resulting pyruvate molecules. Specifically, glycolysis converts [1-¹³C]-D-glucose into unlabeled pyruvate and [3-¹³C]-pyruvate. researchgate.net By measuring the isotopic enrichment in CO₂ and key metabolites like amino acids derived from pyruvate, the relative activity of these pathways can be determined. oup.comresearchgate.net
For instance, studies in marine bacteria have utilized this compound to reveal the prevalence of the ED pathway. nih.gov By analyzing the labeling pattern in proteinogenic amino acids, researchers can calculate the precise fluxes. In many marine strains, the ED pathway was found to be the dominant route for glucose breakdown. nih.gov Similarly, in the filamentous fungus Aspergillus nidulans, a metabolic network analysis using [1-¹³C] glucose showed that approximately 29.2% of acetyl-CoA was generated through the phosphoketolase pathway, a key finding for understanding its metabolic architecture. researchgate.net
| Organism Type | Predominant Pathway Determined with this compound | Key Finding | Reference |
| Marine Bacteria (various strains) | Entner-Doudoroff (ED) Pathway | The ED pathway is a conserved and major glycolytic strategy in many marine bacteria that consume glucose. | nih.gov |
| Aspergillus nidulans | Glycolysis (EMP) and Phosphoketolase (PK) Pathway | The PK pathway contributed significantly (29.2%) to the formation of acetyl-CoA from glucose. | researchgate.net |
| Saccharomyces cerevisiae | Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) Pathway | The ratio of flux through the PP pathway versus the EMP pathway can be quantified by measuring isotopic dilution in glycolytic end-products. | oup.com |
| Soil Microorganisms | Pentose Phosphate (PP) Pathway vs. Glycolysis (EMP) | A metabolic switch from the PP pathway to glycolysis was observed as temperatures dropped below freezing. | frontiersin.org |
Metabolic Engineering Strategies for Bioproduction Optimization
Metabolic engineering aims to improve cellular properties or product formation by modifying biochemical pathways. annualreviews.org ¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers like this compound is a cornerstone of this field, providing quantitative data on intracellular fluxes. researchgate.net This information is critical for identifying metabolic bottlenecks, inefficient pathways, and cofactor imbalances that limit the production of desired biochemicals. researchgate.net
By feeding engineered microbial strains with this compound and analyzing the isotopic labeling patterns of metabolites, researchers can assess the impact of genetic modifications. For example, if a pathway is engineered to increase the supply of a precursor, ¹³C-MFA can verify if the flux towards that precursor has indeed increased and quantify the change. This approach moves beyond simply measuring the final product titer, offering a detailed view of the entire metabolic network's response. researchgate.net
Recent strategies have used this approach to enhance the production of high-value chemicals. For the bioproduction of (R)-3-hydroxybutyric acid (R-3HB) in Escherichia coli, a systematic engineering approach involving pathway optimization and central metabolism regulation was employed. acs.org While this specific study focused on the final titer, the principles of ¹³C-MFA are routinely used in similar optimization projects to diagnose flux distributions and guide further engineering efforts to increase yield from the glucose feedstock. acs.org The goal is to rewire the microbial metabolism to optimally convert the carbon source into the target product in a sustainable and competitive manner. researchgate.net
| Application Area | Organism | Objective | Role of this compound | Reference |
| Biochemical Production | Escherichia coli | Improve production of chemicals, fuels, and drugs. | Quantify carbon flux distribution to identify bottlenecks and guide genetic modifications for higher yield. | annualreviews.orgresearchgate.net |
| Pathway Analysis | Aspergillus nidulans | Understand the contribution of different pathways to precursor supply. | Determined that the phosphoketolase pathway was a significant source of acetyl-CoA, a key building block. | researchgate.net |
| High-Value Chemicals | Escherichia coli | Enhance production of (R)-3-hydroxybutyric acid. | Used in ¹³C-MFA to diagnose and optimize the central metabolism for improved product yield and productivity. | acs.org |
Understanding Adaptation Mechanisms in Environmental Microbiology with this compound
Microorganisms exhibit remarkable metabolic flexibility to survive in extreme environments. This compound and other position-specifically labeled glucose isotopomers are used to uncover these adaptive mechanisms. A study on microbial metabolism in frozen soils incubated soils with different ¹³C-labeled glucose molecules at temperatures from +5°C down to -20°C. frontiersin.org
The results showed a clear metabolic shift in response to freezing. At +5°C, high ¹³C recovery in CO₂ from the C-1 position of glucose indicated that the PP pathway was dominant. frontiersin.org However, at subzero temperatures (-5°C and -20°C), there was increased oxidation of the C-4 position, signifying a switch to glycolysis (EMP pathway) as the main catabolic route. frontiersin.org Furthermore, the analysis revealed that at -5°C, a higher proportion of the ¹³C label was recovered in the microbial biomass compared to at +5°C, suggesting the synthesis of intracellular antifreeze compounds like glycerol to cope with the cold stress. frontiersin.org These findings demonstrate that soil microorganisms maintain both catabolic and anabolic processes even under frozen conditions. nih.gov
| Temperature | Dominant Pathway | ¹³C Recovery in Biomass (vs. +5°C) | Key Adaptation Mechanism Inferred | Reference |
| +5°C | Pentose Phosphate Pathway | Baseline | Standard metabolic activity. | frontiersin.org |
| -5°C | Glycolysis (EMP) | 3-fold higher | Switch in core catabolism; synthesis of intracellular antifreeze compounds. | frontiersin.org |
| -20°C | Glycolysis (EMP) | - | Sustained metabolism with a shift in pathways; production of extracellular antifreeze compounds. | frontiersin.org |
Plant Metabolism
In plant science, this compound is used to trace the intricate network of carbon allocation and metabolism. Because the ¹³C isotope is not radioactive, it is a safe and convenient tool for labeling studies in whole plants. researchgate.net By feeding [1-¹³C] glucose to seedlings, researchers can monitor the distribution and incorporation of the label into a wide array of metabolites, including amino acids, organic acids, and valuable secondary metabolites. researchgate.net
A study on Catharanthus roseus (Madagascar periwinkle), a plant known for producing important medicinal alkaloids, involved feeding [1-¹³C] glucose through the root system. researchgate.net Using Nuclear Magnetic Resonance (NMR) spectroscopy, the researchers tracked the ¹³C label into various compounds in the leaves, stems, and roots. The analysis revealed the flow of carbon from glucose into primary metabolites like alanine, glutamate, and malate, as well as into specialized secondary metabolites such as loganic acid, a precursor to the plant's alkaloids. researchgate.net This type of analysis is crucial for metabolic engineering efforts in plants, aiming to increase the production of medicinally or industrially important compounds. It also helps to understand how different metabolic pathways are interconnected and regulated. researchgate.netoup.com
| Metabolite Class | Specific Compound | Organ/Tissue | Finding | Reference |
| Amino Acids | Alanine, Glutamate | Leaves, Stems, Roots | Efficient incorporation of the ¹³C label, indicating active primary metabolism and synthesis from glucose. | researchgate.net |
| Organic Acids | Malate | Leaves, Stems, Roots | Significant labeling, showing the connection of glycolysis to the TCA cycle. | researchgate.net |
| Secondary Metabolites | Loganic Acid | Leaves | Label incorporation confirmed the flow of carbon from central metabolism to specialized alkaloid precursor pathways. | researchgate.net |
| Secondary Metabolites | Chlorogenic Acid | Leaves | Labeling demonstrated carbon flux into the phenylpropanoid pathway. | researchgate.net |
Immunology and Immune Cell Metabolic Reprogramming
The function of immune cells is tightly linked to their metabolic state. Upon activation, immune cells like T cells and Natural Killer (NK) cells undergo profound metabolic reprogramming, shifting from relying primarily on oxidative phosphorylation to a state of high glycolytic activity, often called aerobic glycolysis or the Warburg effect. aai.orgfrontiersin.org This metabolic switch is necessary to provide not only ATP but also the biosynthetic precursors required for proliferation, cytokine production, and effector functions. frontiersin.org
This compound is a key tracer for studying this reprogramming. By tracking the fate of the ¹³C label, researchers can measure the rate of glycolysis and the flux through the PP pathway. Increased flux through glycolysis to produce lactate is a hallmark of activated effector T cells and M1 macrophages. bmbreports.orgbmbreports.org The PP pathway is also crucial as it produces NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.
Studies have shown that different immune cell subsets have distinct metabolic profiles. For example, CD56bright NK cells, which are potent producers of the cytokine IFN-γ, are more metabolically active and have higher rates of glucose uptake compared to their CD56dim counterparts. aai.org Limiting the rate of glycolysis has been shown to significantly impair IFN-γ production by these cells. aai.org Similarly, upon activation, T cells rapidly increase their expression of the glucose transporter 1 (GLUT1) to fuel their metabolic shift. frontiersin.orgnih.gov Using this compound allows for the precise quantification of these metabolic shifts, providing a deeper understanding of how metabolism governs the immune response and offering potential targets for therapeutic intervention. frontiersin.org
| Immune Cell Type | Metabolic State | Key Metabolic Pathway Studied with Glucose Tracers | Functional Consequence | Reference |
| Naïve T Cells | Quiescent | Oxidative Phosphorylation | Energy maintenance. | frontiersin.org |
| Effector T Cells | Activated | Aerobic Glycolysis, Pentose Phosphate Pathway | Supports proliferation and cytokine (e.g., IFN-γ) production. | frontiersin.org |
| CD56bright NK Cells | Activated | High Glucose Uptake and Glycolysis | Essential for robust IFN-γ production. | aai.org |
| M1 Macrophages | Pro-inflammatory | Aerobic Glycolysis | Supports inflammatory functions and cytokine release. | bmbreports.org |
Challenges and Future Directions in D Glucose 1 13c Research
Overcoming Methodological Limitations in vivo and in Complex Biological Systems
The application of D-Glucose-1-13C tracing in whole organisms (in vivo) and complex biological systems presents significant methodological hurdles. A primary challenge is the increased complexity of metabolic networks in these systems compared to simpler cell cultures. ethz.ch This complexity can make it difficult to accurately quantify metabolic fluxes, especially for reversible reactions and interconnected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net
Another limitation arises from the need for larger amounts of sample material for analysis, which can be particularly challenging in ex vivo and in vivo studies. researchgate.net Furthermore, achieving and maintaining a metabolic steady state for accurate flux analysis can be difficult in dynamic living systems. nih.gov The time required to reach isotopic steady state varies for different metabolites and pathways; for instance, glycolytic intermediates may reach steady state in minutes, while the tricarboxylic acid (TCA) cycle can take hours. northwestern.edunih.gov
Researchers are actively developing strategies to address these limitations. These include the use of parallel labeling experiments with different tracers to improve the accuracy and precision of flux estimations. researchgate.net Advanced analytical techniques and meticulous control and standardization of experimental conditions are also crucial for obtaining reproducible and biologically meaningful data from in vivo isotope tracing experiments. creative-proteomics.com
Integration of this compound Labeling Data with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
To gain a more holistic understanding of cellular function, there is a growing trend towards integrating this compound metabolic flux data with other "omics" data, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression). nih.gov This multi-omics approach allows researchers to connect changes in metabolic pathways with alterations in protein levels and gene activity. northwestern.edunih.gov
For example, integrating metabolomics and proteomics can reveal how changes in metabolite concentrations are linked to the abundance of specific enzymes involved in metabolic pathways. mdpi.com Similarly, combining flux data with transcriptomics can help identify regulatory genes and signaling pathways that control metabolic shifts. nih.govembopress.org A study on Anaplasma phagocytophilum infection in tick cells demonstrated that integrating metabolomics, transcriptomics, and proteomics identified key metabolic pathways, such as glucose metabolism and protein processing, that were affected by the infection. nih.gov
However, the integration of these large and diverse datasets presents significant computational and analytical challenges. researchgate.net Developing robust bioinformatics tools and frameworks is essential to effectively analyze and interpret multi-omics data, ultimately leading to a more comprehensive understanding of biological systems. oup.com
Development of Advanced Computational Models for Systems-Level Understanding of this compound Fluxes
Computational modeling is an indispensable tool for interpreting the complex data generated from this compound tracing experiments. frontiersin.org These models are used to estimate intracellular metabolic fluxes by fitting the experimental data to a mathematical representation of the metabolic network. embopress.org Early models were often limited to central carbon metabolism, but current efforts are focused on developing genome-scale models that encompass a much larger set of biochemical reactions. nih.govplos.org
Advanced computational approaches are being developed to handle the increasing complexity of these models and the data they are based on. For instance, methods for dynamic metabolic flux analysis (DMFA) have been created to study systems where fluxes are not constant over time. d-nb.infocam.ac.uk This is particularly important for understanding how cells respond to stimuli or perturbations. cam.ac.uk Furthermore, new algorithms and software tools are being designed to improve the accuracy and efficiency of flux calculations and to facilitate the integration of multi-omics data. ethz.chrsc.org
The development of universal modeling languages, such as FluxML, aims to standardize the way 13C metabolic flux analysis models are described and shared, which will enhance reproducibility and collaboration within the research community. frontiersin.org These advanced models are crucial for moving beyond the analysis of individual pathways to a systems-level understanding of how metabolic networks are regulated and how they function as a whole.
Emerging Applications of this compound in Translational and Clinical Research
The insights gained from this compound research are increasingly being applied in translational and clinical settings. One promising area is cancer research, where understanding the altered metabolism of tumor cells is a key focus. d-nb.infocreative-proteomics.com For example, hyperpolarized [1-13C]pyruvate, derived from hyperpolarized this compound, is being investigated as an in vivo marker for assessing metabolic changes in tumors. nih.govcam.ac.uk This could potentially be used for cancer diagnosis, monitoring treatment response, and identifying new therapeutic targets.
Another emerging application is in the study of metabolic diseases like glycogen (B147801) storage disease type Ia (GSD Ia). A minimally invasive 13C-glucose breath test has been developed to examine in vivo glucose metabolism in patients with this condition, offering a dynamic and sensitive tool for evaluating nutrient utilization. nih.gov This test relies on the principle that ingested 13C-labeled glucose is metabolized and eventually excreted as 13CO2 in the breath, providing a whole-body measure of glucose metabolism. nih.gov
Furthermore, this compound tracing is being used in preclinical studies to investigate the metabolic effects of new drugs and therapies. breakthrought1d.ca As the technologies for in vivo tracing and analysis continue to improve, the clinical applications of this compound are expected to expand, offering new possibilities for personalized medicine and disease management.
Standardization and Data Sharing Initiatives in Isotope Tracing Studies
The increasing use and complexity of isotope tracing studies, including those with this compound, have highlighted the urgent need for standardization and data sharing. researchgate.net Ensuring the reproducibility and comparability of results across different laboratories is a major challenge. researchgate.net To address this, there are growing calls for the establishment of minimum data standards for reporting the results of 13C metabolic flux analysis studies. d-nb.info
These standards would involve providing comprehensive details about the experimental design, the metabolic model used, the analytical methods, the raw data, and the statistical analysis. frontiersin.orgd-nb.info The development of centralized, publicly accessible databases and online tools for sharing experimental data and models is also a key goal. researchgate.net Such platforms would not only facilitate the validation and re-analysis of published data but also foster collaboration and accelerate the pace of discovery in the field.
Initiatives to create universal data formats and modeling languages, like FluxML, are important steps towards achieving better standardization. frontiersin.org By promoting transparency and open access to data and methods, the scientific community can work together to ensure the robustness and reliability of findings from this compound and other isotope tracing studies, ultimately enhancing their impact on our understanding of biology and medicine.
Q & A
Basic Research Questions
Q. How should I design experiments using D-Glucose-1-13C to study metabolic pathways in cell cultures?
- Methodological Answer : Dissolve this compound in sterile water or buffer at physiological concentrations (e.g., 2–5 g/L) to ensure isotonic conditions. Use nuclear magnetic resonance (NMR) spectroscopy to track the fate of the ¹³C label in metabolic intermediates. For dynamic studies, collect samples at mid-exponential growth phases (e.g., OD₆₀₀ = 2.5) to capture active metabolic states. Pre-equilibrate cells in chemostats with unlabeled glucose before switching to ¹³C-labeled media to synchronize metabolic activity .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer : Store the compound at room temperature in a dry, airtight container to prevent moisture absorption. Use desiccants if long-term storage is required. During handling, wear gloves and safety goggles to avoid contamination. For dissolution, use high-purity solvents (e.g., deuterated water for NMR) to minimize isotopic dilution .
Q. How do I prepare this compound solutions for in vivo or in vitro studies?
- Methodological Answer : For aqueous solutions, dissolve the compound in deionized water or phosphate-buffered saline (PBS) with gentle heating (≤50°C). For organic solvent compatibility, test small quantities in DMSO or methanol, ensuring the final concentration does not exceed 1% (v/v) to avoid cytotoxicity. Centrifuge insoluble residues and filter sterilize (0.22 µm) for cell culture applications .
Advanced Research Questions
Q. How can I ensure isotopic purity and validate the position-specific labeling of this compound in synthesized batches?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular mass shift (M+1 for ¹³C at position 1). Validate positional labeling via ¹³C-NMR, where the chemical shift of the anomeric carbon (C1) at ~93 ppm distinguishes it from natural abundance glucose. Cross-reference with optical activity measurements ([α]²⁵/D +52.0° in trace NH₄OH) to confirm structural integrity .
Q. How do I resolve discrepancies in metabolic flux data derived from this compound labeling experiments?
- Methodological Answer : Compare flux distributions between batch and chemostat cultures to account for growth-phase variability. In chemostats, achieve metabolic steady-state before introducing the labeled substrate. Use summed fractional labeling (SFL) to quantify isotopic enrichment in proteinogenic amino acids. Validate flux models with statistical tools (e.g., Monte Carlo sampling) to identify outliers caused by isotopic dilution or pathway redundancy .
Q. What experimental considerations are critical when using this compound to trace specific pathways like glycolysis versus the pentose phosphate pathway?
- Methodological Answer : Positional labeling determines detectable pathways: C1-¹³C labels glycolytic intermediates (e.g., pyruvate) and the TCA cycle via acetyl-CoA. For the pentose phosphate pathway, use uniformly labeled glucose (U-¹³C₆) or position-specific analogs (e.g., C2-¹³C). Employ isotopomer spectral analysis (ISA) to distinguish pathway contributions in complex systems .
Q. How can I optimize this compound labeling for studying compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways)?
- Methodological Answer : Use dual-isotope labeling (e.g., ¹³C-glucose + ²H₂O) to differentiate cytosolic (glycolytic) and mitochondrial (TCA cycle) fluxes. Combine with cell fractionation and LC-MS/MS to isolate mitochondrial metabolites. Time-resolved sampling (minutes to hours) captures transient isotopic enrichment patterns .
Data Contradiction Analysis
Q. Why might metabolic flux analysis (MFA) results from this compound experiments conflict with transcriptomic or proteomic data?
- Methodological Answer : Fluxes reflect real-time metabolic activity, while omics data indicate potential capacity. Resolve contradictions by integrating ¹³C labeling with enzyme activity assays (e.g., hexokinase kinetics) or thermodynamic modeling. Account for post-translational regulation (e.g., allosteric inhibition) that decouples enzyme abundance from activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
